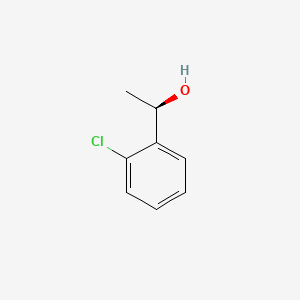

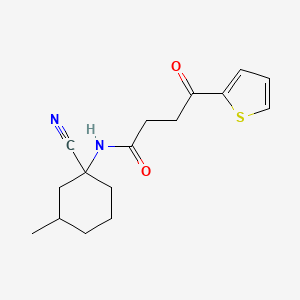

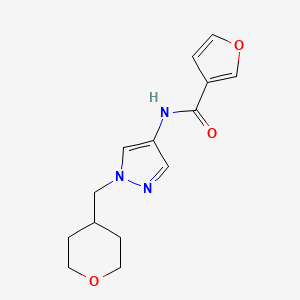

![molecular formula C22H21N3OS B2680284 2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-20-7](/img/structure/B2680284.png)

2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrrolo[3,2-d]pyrimidine . Pyrrolopyrimidines are a class of compounds that have been studied for their potential therapeutic activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar pyrrolo[3,2-d]pyrimidine derivatives have been synthesized through various methods. For instance, one method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

This compound exhibits potential anticancer activity due to its structural resemblance to purines and its presence in some important antibiotics. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further investigations are needed to optimize its efficacy and safety for clinical use .

Anti-Inflammatory Effects

The 7-deazaadenine derivatives, including our compound of interest, have shown anti-inflammatory properties. These molecules could be valuable in managing inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Their mode of action involves modulation of cytokines and immune responses .

Antimicrobial Activity

Certain 7-deazaadenines exhibit antibacterial and antifungal effects. Our compound may be useful against bacterial pathogens, including both Gram-positive and Gram-negative strains. Additionally, it could serve as a potential antifungal agent. Researchers are investigating its specific targets and mechanisms of action .

Adenosine Receptor Modulation

Some 4-substituted aminopyrrolo[3,2-d]pyrimidine derivatives act as selective A1-adenosine receptor antagonists. These compounds have implications in neuroprotection, cardiovascular health, and pain management. Our compound might contribute to this field by fine-tuning adenosine receptor signaling .

Antifibrotic Properties

Although not directly studied for our compound, related pyrimidines have demonstrated anti-fibrotic activity. Researchers have identified novel pyrimidine derivatives with better anti-fibrotic effects than existing drugs. These findings open avenues for investigating our compound’s potential in fibrosis-related disorders .

Antibacterial and Antifungal Agents

In a screening of diverse chemical structures, a related 2-thioxodihydropyrido[2,3-d]pyrimidine exhibited broad-spectrum antibacterial activity. While our compound’s exact activity remains to be explored, it could contribute to combating bacterial infections .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS/c1-14(2)27-22-24-19-18(16-9-5-4-6-10-16)13-23-20(19)21(26)25(22)17-11-7-8-15(3)12-17/h4-14,23H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILEAPLSJLUBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

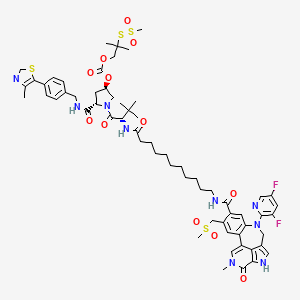

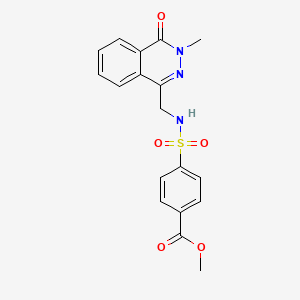

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)

![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)